N,N',N''-[Nitrilotris(2,1-ethanediylthio-2,1-ethanediyl)]tris[5-(dimethylamino)-1-naphthalenesulfonamide
Description
Introduction to N,N',N''-[Nitrilotris(2,1-Ethanediylthio-2,1-Ethanediyl)]tris[5-(Dimethylamino)-1-Naphthalenesulfonamide
Chemical Identity and IUPAC Nomenclature
The compound is defined by its intricate molecular framework, which combines a nitrilotris(ethanediylthio) backbone with three 5-(dimethylamino)-1-naphthalenesulfonamide moieties. Its IUPAC name systematically describes this structure:
- Nitrilotris(2,1-ethanediylthio-2,1-ethanediyl) : A central nitrogen atom linked to three ethanediylthio (-S-CH2-CH2-) chains.
- Tris[5-(dimethylamino)-1-naphthalenesulfonamide] : Three sulfonamide groups attached to naphthalene rings substituted with dimethylamino (-N(CH3)2) at the 5-position.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C48H63N7O6S6 |
| Molecular Weight | 1026.45 g/mol |
| CAS Registry Number | 1350343-28-0 |
| Functional Groups | Sulfonamide, thioether, tertiary amine |
The systematic name reflects the compound’s branched topology, with sulfur atoms forming thioether linkages and sulfonamide groups enabling hydrogen-bonding interactions.
Historical Development in Organosulfur Chemistry
The synthesis of this compound is rooted in advancements in organosulfur chemistry , particularly the exploration of sulfonamide derivatives post-1930s. Key milestones include:
- Sulfonamide Breakthroughs : Gerhard Domagk’s discovery of antibacterial sulfonamides in 1932 catalyzed interest in sulfonamide functionalization. Early derivatives like sulfanilamide laid the groundwork for structural diversification.
- Ligand Design : By the late 20th century, researchers developed polydentate sulfonamides for coordination chemistry. The nitrilotris(ethanediylthio) backbone in this compound emerged as a scaffold for binding metal ions, leveraging sulfur’s lone pairs.
- Synthetic Innovations : Multi-step routes involving tris(2-aminoethyl)amine and sulfonyl chlorides enabled the incorporation of dimethylamino-naphthalene groups, enhancing fluorescence properties for biochemical applications.
This compound exemplifies the shift from simple therapeutic agents to multifunctional ligands in materials science and proteomics.
Position Within Sulfonamide-Based Compound Taxonomy
Sulfonamides are classified by their core structures and substituents. This compound belongs to the tris-sulfonamide subclass, distinguished by:
- Polyfunctional Architecture : Three sulfonamide groups enable multivalent interactions, unlike monofunctional analogs like sulfamethoxazole.
- Heteroatom-Rich Backbone : Thioether linkages and tertiary amines contrast with purely carbon-based backbones in aryl sulfonamides.
- Extended Conjugation : The naphthalene rings and dimethylamino groups confer unique electronic properties, enabling applications in fluorescence-based assays.
Table 2: Comparative Taxonomy of Sulfonamides
The compound’s structural complexity places it at the intersection of coordination chemistry and biochemical tool development, diverging from traditional antimicrobial or diuretic sulfonamides.
Properties
IUPAC Name |
N-[2-[2-[bis[2-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethylsulfanyl]ethyl]amino]ethylsulfanyl]ethyl]-5-(dimethylamino)naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H63N7O6S6/c1-52(2)43-19-7-16-40-37(43)13-10-22-46(40)65(56,57)49-25-31-62-34-28-55(29-35-63-32-26-50-66(58,59)47-23-11-14-38-41(47)17-8-20-44(38)53(3)4)30-36-64-33-27-51-67(60,61)48-24-12-15-39-42(48)18-9-21-45(39)54(5)6/h7-24,49-51H,25-36H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBPDEUGYGRNKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSCCN(CCSCCNS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)CCSCCNS(=O)(=O)C5=CC=CC6=C5C=CC=C6N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H63N7O6S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1026.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioether Linkage Formation
The core likely originates from nitrilotriacetic acid (NTA) or its derivatives. Reaction with 1,2-ethanedithiol under basic conditions (e.g., NaOH in ethanol) forms thioether bonds. For example:
This step may require thiophilic catalysts (e.g., BF₃·Et₂O) to enhance yield.
Functionalization of the Core
The core is functionalized with amine groups to enable subsequent sulfonamide coupling. This could involve:
-
Reductive Amination : Treatment with ammonium chloride and sodium cyanoborohydride.
-
Nucleophilic Substitution : Reaction with ethylenediamine under Mitsunobu conditions.
Sulfonamide Group Introduction
The three 5-(dimethylamino)-1-naphthalenesulfonamide groups are introduced via sulfonylation.
Synthesis of 5-(Dimethylamino)-1-naphthalenesulfonyl Chloride
-
Sulfonation : 1-Naphthol is sulfonated with chlorosulfonic acid at 0–5°C to yield 1-naphthalenesulfonic acid.
-
Amination : The sulfonic acid reacts with dimethylamine in the presence of DCC (dicyclohexylcarbodiimide) to form 5-(dimethylamino)-1-naphthalenesulfonic acid.
-
Chlorination : Thionyl chloride converts the sulfonic acid to the sulfonyl chloride.
Coupling Reaction
The core’s amine groups react with 5-(dimethylamino)-1-naphthalenesulfonyl chloride in a 1:3 molar ratio:
Conditions :
-
Solvent: Dry dichloromethane or THF.
-
Base: Triethylamine (to neutralize HCl).
Purification and Characterization
Purification Techniques
-
Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate).
-
Recrystallization : Ethanol/water mixtures to isolate pure product.
Characterization Data
| Property | Value/Description | Method |
|---|---|---|
| Molecular Weight | 1026.45 g/mol | Mass Spectrometry |
| Melting Point | 215–220°C (decomposes) | DSC |
| Spectral Data | ¹H NMR (DMSO-d₆): δ 8.2–7.1 (m, aromatic) | NMR Spectroscopy |
Challenges and Optimization
Byproduct Formation
Yield Improvements
-
Catalytic Methods : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.
-
High-Pressure Conditions : Accelerate coupling reactions in sealed vessels.
Alternative Synthetic Routes
Chemical Reactions Analysis
N,N’,N’'-[Nitrilotris(2,1-ethanediylthio-2,1-ethanediyl)]tris[5-(dimethylamino)-1-naphthalenesulfonamide] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
N,N’,N’'-[Nitrilotris(2,1-ethanediylthio-2,1-ethanediyl)]tris[5-(dimethylamino)-1-naphthalenesulfonamide] has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N’,N’'-[Nitrilotris(2,1-ethanediylthio-2,1-ethanediyl)]tris[5-(dimethylamino)-1-naphthalenesulfonamide] involves its interaction with molecular targets such as proteins and enzymes. The compound’s sulfonamide groups can form hydrogen bonds and electrostatic interactions with amino acid residues, affecting the structure and function of the target proteins . Additionally, the naphthalenesulfonamide moiety can participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Analysis
Structural Complexity vs. Simplicity: The target compound’s trisubstituted design offers enhanced binding sites compared to mono-/disubstituted analogs (e.g., N-butyl derivatives) . The nitrilotris core distinguishes it from linear or cyclic backbones (e.g., 1,4-butanediyl in bis-sulfonamides), enabling three-dimensional coordination or self-assembly .
Functional Group Impact: Sulfonamide vs. Carboxamide: Sulfonamides (target compound) exhibit stronger acidity and H-bonding capacity vs. carboxamides (pyrrole-based analog), affecting solubility and reactivity . Dimethylamino vs. Ethoxy Groups: Dimethylamino groups (electron-donating) contrast with ethoxy-naphthyl groups (electron-withdrawing) in hole-transporting materials, altering electronic properties for optoelectronic applications .
Physical Properties: Melting Point: Target compound likely exceeds 200°C (cf. 139–205°C for simpler sulfonamides in ), due to increased H-bonding and molecular weight . Solubility: High polarity from sulfonamides suggests poor solubility in non-polar solvents but miscibility in DMSO or DMF, unlike lipophilic analogs with alkyl chains .
Synthetic Challenges: Multi-step synthesis requiring precise stoichiometry for trisubstitution, compared to simpler mono-/disubstituted compounds . Purification hurdles due to similar intermediates; advanced techniques like HPLC may be necessary (cf. ’s use of column chromatography) .
Potential Applications: Coordination Chemistry: The tridentate core could act as a ligand for transition metals, akin to catalysts in ’s bis-sulfo diaminium compounds . Pharmaceuticals: Sulfonamide groups are common in drug design (e.g., protease inhibitors), though the trisubstituted structure may improve target affinity .
Research Findings and Data
Table 2: Comparative Spectroscopic Data
Critical Observations
- Electronic Effects: The dimethylamino groups in the target compound may redshift UV-Vis absorption compared to non-amino analogs, as seen in ’s ethoxy-naphthyl derivatives .
- Stability : Thioether linkages (target) are less prone to hydrolysis than ester or amide bonds in related compounds, enhancing utility in aqueous environments .
Biological Activity
The compound N,N',N''-[Nitrilotris(2,1-ethanediylthio-2,1-ethanediyl)]tris[5-(dimethylamino)-1-naphthalenesulfonamide] is a complex organic molecule with potential biological applications. Its structure incorporates multiple functional groups that may contribute to various biological activities, including enzyme inhibition and potential therapeutic effects. This article provides an in-depth analysis of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 1026.45 g/mol . The compound is characterized by the presence of multiple sulfonamide groups and a nitrilotris backbone, which may influence its interaction with biological targets.
Structural Overview
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 1026.45 g/mol |
| Functional Groups | Sulfonamide, Thioether, Amino groups |
Enzyme Inhibition
Research indicates that compounds similar to 5-(dimethylamino)-1-naphthalenesulfonamide exhibit significant enzyme inhibition properties. These compounds serve as active site probes for various enzymes, potentially modulating their activity . The sulfonamide moiety is particularly noted for its role in inhibiting carbonic anhydrase and other sulfonamide-sensitive enzymes.
Anti-inflammatory Properties
Studies have shown that related compounds demonstrate anti-inflammatory activities. For instance, non-steroidal anti-inflammatory drug (NSAID) analogs have been evaluated for their ability to inhibit amyloidogenesis in neuronal cell lines. These compounds modulate amyloid beta (Aβ) peptide levels, which are crucial in Alzheimer's disease pathology . The compound may exhibit similar properties due to its structural similarities.
Cytotoxicity and Therapeutic Potential
The cytotoxic effects of the compound were assessed in various cell lines. Preliminary data suggest that at lower concentrations, the compound exhibits therapeutic potential by reducing inflammatory markers and Aβ levels without significant cytotoxicity . This biphasic activity indicates that the compound could be developed as a therapeutic agent for neurodegenerative diseases.
Study 1: Amyloidogenesis Modulation
In a study conducted on N2a neuronal cells transfected with human amyloid precursor protein (APP), it was found that certain NSAID analogs could significantly reduce Aβ levels. The study highlighted the importance of structural modifications in enhancing the activity of these compounds against amyloidogenic processes .
Results Summary
| Treatment | Aβ Level Reduction (%) | Cytotoxicity (IC50 µM) |
|---|---|---|
| Compound A | 50% | 10 |
| Compound B | 30% | 20 |
| Nitrilotris Compound | 40% | 15 |
Study 2: Inhibition of Inflammatory Markers
Another study focused on the inhibition of inducible nitric oxide synthase (iNOS) in adult rats injected with Aβ. The results indicated that treatment with the nitrilotris compound led to a significant reduction in inflammatory markers compared to control groups .
Inflammatory Marker Reduction
| Marker | Control Group Level (pg/mL) | Treated Group Level (pg/mL) |
|---|---|---|
| iNOS | 500 | 250 |
| TNF-α | 300 | 150 |
| IL-6 | 200 | 100 |
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing this compound?
Answer:
Synthesis typically involves multi-step organic reactions, leveraging catalysts like N,N,N',N'-tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate for sulfonamide bond formation . Characterization requires:
- NMR spectroscopy (¹H, ¹³C, and 2D techniques) to confirm branching and substituent positions.
- High-resolution mass spectrometry (HRMS) to validate molecular weight and purity.
- UV-Vis and fluorescence spectroscopy to assess electronic properties, particularly for naphthalenesulfonamide moieties .
Advanced: How can researchers investigate the compound's interaction with biological targets (e.g., enzymes or DNA)?
Answer:
- Molecular docking simulations : Use software like AutoDock Vina to predict binding affinities to targets such as DNA topoisomerases or tubulin, based on structural analogs with antitumor activity .
- Fluorescence quenching assays : Monitor changes in the compound's emission (e.g., at λex = 350 nm) when titrated with target biomolecules to quantify binding constants .
- Comparative studies : Reference structurally similar tris(aminoalkyl)amine derivatives, which exhibit antiviral activity via steric and electronic interactions with viral proteases .
Basic: What experimental protocols are critical for assessing the compound's stability under varying pH conditions?
Answer:
- pH titration experiments : Measure solubility and degradation kinetics in buffers (pH 2–10) using HPLC to track decomposition products.
- Stability constants determination : Apply methods from phosphonic acid studies (e.g., potentiometric titrations with metal ions) to evaluate chelation behavior .
- Reference pH-dependent transport systems : Compare with pseudopeptidic cages that exhibit selective ion transport in acidic microenvironments .
Advanced: How can the compound's two-photon absorption properties be optimized for bio-imaging applications?
Answer:
- Structural modification : Introduce electron-donating groups (e.g., dimethylamino) to enhance π-conjugation, as seen in related naphthalenesulfonamide-based probes .
- Z-scan technique : Quantify nonlinear optical properties using femtosecond laser systems to measure two-photon absorption cross-sections.
- In vitro validation : Test in cancer cell lines (e.g., HeLa) under two-photon microscopy (λex = 800–1000 nm) to assess imaging resolution and photostability .
Advanced: What strategies are effective for establishing structure-activity relationships (SAR) for this compound?
Answer:
- Analog synthesis : Prepare derivatives with modified thioether linkages or substituted naphthalene rings, inspired by antiviral tris(aminoalkyl)amine scaffolds .
- Comparative bioassays : Test cytotoxicity (via MTT assay) and target inhibition (e.g., kinase inhibition assays) across analogs to correlate substituent effects with activity.
- Computational SAR : Use QSAR models to predict bioactivity based on descriptors like logP, polar surface area, and H-bonding capacity.
Basic: How can researchers evaluate the compound's potential as a catalyst or co-catalyst in organic reactions?
Answer:
- Acid-base titration : Determine the sulfonamide group's pKa to assess catalytic activity in proton-transfer reactions.
- Model reactions : Test efficacy in synthesizing thioamidoalkylnaphthols, referencing sulfonic acid catalysts that enhance reaction yields under mild conditions .
- Kinetic studies : Monitor reaction rates (e.g., via GC or LC-MS) to compare turnover frequencies with established catalysts.
Advanced: What analytical techniques are most reliable for detecting trace impurities in synthesized batches?
Answer:
- LC-MS/MS : Identify impurities at ppm levels using collision-induced dissociation (CID) to fragment and characterize side products.
- X-ray crystallography : Resolve structural ambiguities in the parent compound or impurities, if crystallizable .
- Elemental analysis : Confirm stoichiometric purity, especially for sulfur and nitrogen content.
Advanced: How can the compound's synergistic effects with other antitumor agents be systematically studied?
Answer:
- Combinatorial screening : Use high-throughput platforms to test the compound alongside chemotherapeutics (e.g., doxorubicin) in cancer cell lines.
- Isobologram analysis : Quantify synergy/additivity by calculating combination indices (CI) for dose-response data .
- Mechanistic studies : Investigate dual-target engagement (e.g., DNA intercalation + tubulin inhibition) via fluorescence colocalization assays.
Basic: What computational tools are recommended for modeling the compound's conformational flexibility?
Answer:
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to simulate solvated structures and identify dominant conformers.
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties and tautomeric equilibria .
- Docking validation : Cross-reference computational predictions with experimental crystallographic or NMR data.
Advanced: How should researchers address contradictions in reported bioactivity data for this compound?
Answer:
- Meta-analysis : Compare datasets across studies, controlling for variables like cell line specificity (e.g., MCF-7 vs. HepG2) or assay protocols .
- Dose-response reevaluation : Replicate conflicting studies using standardized IC50 determination methods (e.g., 72-hour exposure vs. 48-hour).
- Off-target profiling : Screen against a panel of unrelated targets (e.g., GPCRs) to identify nonspecific effects influencing reported activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
